Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate
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Overview
Description
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate is a chemical compound with the molecular formula C20H29NO3 and a molecular weight of 331.45 g/mol It is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a heptanoate chain with an oxo group at the seventh position
Preparation Methods
The synthesis of Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinomethylphenyl intermediate: This step involves the reaction of pyrrolidine with a benzyl halide to form the pyrrolidinomethylphenyl compound.
Attachment of the heptanoate chain: The intermediate is then reacted with ethyl 7-oxoheptanoate under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the oxo group play crucial roles in its binding to target proteins or enzymes, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate can be compared with other similar compounds, such as:
Ethyl 7-oxo-7-[2-(pyrrolidin-1-ylmethyl)phenyl]heptanoate: This compound has a similar structure but with a slight variation in the pyrrolidine ring attachment.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in other structural aspects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 7-oxo-7-[2-(pyrrolidin-1-ylmethyl)phenyl]heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-20(23)13-5-3-4-12-19(22)18-11-7-6-10-17(18)16-21-14-8-9-15-21/h6-7,10-11H,2-5,8-9,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDNYZHDRSCTDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643683 |
Source
|
Record name | Ethyl 7-oxo-7-{2-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-36-5 |
Source
|
Record name | Ethyl ζ-oxo-2-(1-pyrrolidinylmethyl)benzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-oxo-7-{2-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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